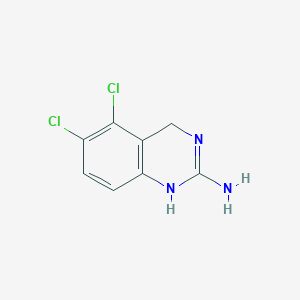

Anagrelide impurity 5

描述

2-Amino-5,6-dichloro-3,4,-dihydroquinazoline is a member of quinazolines.

科学研究应用

医药参考标准

Anagrelide impurity 5 用于医药研究中的参考标准 . 参考标准对于确保医药产品的质量和一致性至关重要。它们是用于识别和量化药物物质或产品中可能存在的各种杂质的基准。

分析方法开发

该化合物用于分析方法的开发 . 这些方法对于在药物开发过程中准确测量各种基质中的药物物质、杂质和代谢物至关重要。该化合物的良好特征使其能够建立稳健可靠的分析程序。

方法验证 (AMV)

在制药行业,方法验证是证明分析方法适合其预期用途的必要条件。 This compound 用于方法验证过程,以确保分析方法的准确性、精密度、特异性、线性度和灵敏度 .

监管合规

This compound 的详细表征数据符合监管指南,使其成为监管申报(如简略新药申请 (ANDA))的宝贵资产 . 它帮助制药公司向监管机构证明其产品的质量和安全性。

稳定性试验

稳定性试验是药物开发和注册不可或缺的一部分。 This compound 可用于稳定性研究,以确定药物物质的降解情况,并确定货架期和储存条件 .

代谢物鉴定

作为 Anagrelide 的代谢物,该化合物在药代动力学研究中具有重要意义,在这些研究中,研究了母体药物在体内的代谢途径和命运 .

合成方法研究

This compound 的合成在合成化学领域引起了关注。 研究人员研究了有效且高纯度合成该化合物的合成路线,这可能导致合成方法的进步 .

作用机制

Target of Action

Anagrelide, the parent compound, is known to targetplatelet-producing cells . It suppresses transcription factors necessary for the synthesis and maturation of these cells .

Mode of Action

The exact mechanism by which Anagrelide impurity 5 interacts with its targets is unclear. Anagrelide, the parent compound, is known to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . It also causes a dose-related reduction in platelet production, which results from decreased megakaryocyte hypermaturation .

Biochemical Pathways

This compound likely affects the same biochemical pathways as Anagrelide. Anagrelide suppresses the expression of transcription factors, including GATA-1 and FOG-1, required for megakaryocytopoiesis . This suppression leads to a reduction in platelet production .

Pharmacokinetics

Anagrelide has a relatively short residence time in the body, necessitating twice or four times daily dosing . Less than 1% of Anagrelide is recovered in the urine . The mean recovery of 2-amino-5,6-dichloro-3,4,-dihydroquinazoline in urine is approximately 18-35% of the administered dose .

Result of Action

The parent compound anagrelide is known to decrease platelet counts, reducing the risk of thrombosis in patients with myeloproliferative neoplasms .

Action Environment

It is known that food intake can significantly impact the pharmacokinetics of anagrelide .

生化分析

Biochemical Properties

Anagrelide impurity 5 plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves inhibition of enzyme activity, leading to altered cellular signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the signaling pathways that regulate platelet aggregation, thereby affecting platelet function and count . Additionally, it can alter gene expression profiles related to cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) within cells . This elevation in cAMP levels interferes with intracellular signaling networks, ultimately affecting cellular functions such as platelet aggregation and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained alterations in cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of this compound have been associated with toxicity in hematopoietic cells, leading to reduced platelet counts and other hematological abnormalities . Threshold effects have also been observed, indicating a dose-dependent response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues can impact its biological activity and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it determines the sites of interaction with biomolecules and the resulting biochemical effects.

属性

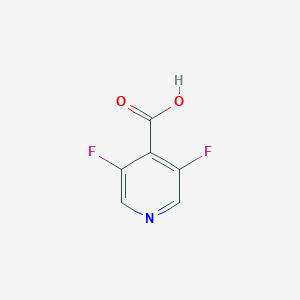

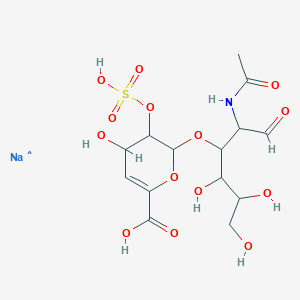

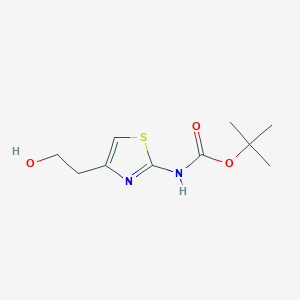

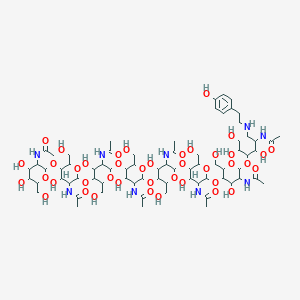

IUPAC Name |

5,6-dichloro-1,4-dihydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-2H,3H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKOTIVQMCTTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432648 | |

| Record name | Anagrelide impurity 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444904-63-6 | |

| Record name | RL-603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444904636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide impurity 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RL-603 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD898EX8IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary research focus regarding 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603)?

A1: The primary research focus is to determine if RL603 contributes to the platelet-lowering effect of its parent drug, anagrelide. [, , ] This is crucial for understanding the mechanism of action of anagrelide and potentially improving its therapeutic application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid](/img/structure/B129127.png)

![(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid](/img/structure/B129129.png)